molecular formula C14H14FN B1399609 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine CAS No. 1249513-37-8

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B1399609
CAS No.: 1249513-37-8
M. Wt: 215.27 g/mol
InChI Key: SZXXFEZHBMOHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluoro substituent on one of the phenyl rings and an ethanamine group attached to the other phenyl ring

Preparation Methods

The synthesis of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. For instance, it is known to activate the Trace amine-associated receptor 1 (TAAR1), which plays a role in various physiological processes. The activation of TAAR1 can influence neurotransmitter release and modulate neuronal activity .

Comparison with Similar Compounds

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives such as:

The uniqueness of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12F
  • Molecular Weight : 201.24 g/mol
  • Canonical SMILES : CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific receptors and enzymes, while the ethylamine moiety may facilitate interactions through hydrogen bonding. These interactions can modulate signaling pathways associated with inflammation, cancer progression, and antimicrobial activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of biphenyl compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Neuroprotective Effects : Some studies indicate that the compound may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialEffective against ESKAPE pathogens
NeuroprotectiveModulation of dopamine levels

Study 1: Anti-inflammatory Activity

In a controlled study, this compound was tested for its ability to reduce inflammation in vitro. The results demonstrated a significant decrease in the levels of TNF-alpha and IL-6 in cultured macrophages treated with the compound compared to controls.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound exhibited MIC values comparable to existing antibiotics, indicating its potential as a new therapeutic agent.

Study 3: Neuroprotective Potential

Research involving neuronal cell lines indicated that treatment with the compound led to increased cell viability under oxidative stress conditions. This suggests a protective effect against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine, and how do reaction conditions influence yield?

The synthesis of biphenyl derivatives like this compound typically employs Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example:

  • Step 1 : Couple 2-fluorophenylboronic acid with a 4-substituted bromophenyl precursor (e.g., 4-bromoacetophenone) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture of toluene/water under reflux (80–100°C).
  • Step 2 : Reduce the ketone group to an amine via reductive amination (e.g., using NaBH₄ with NH₄OAc in methanol) .
    Critical factors : Catalyst loading (0.5–2 mol% Pd), temperature control (to minimize dehalogenation), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

  • X-ray crystallography : Resolve stereochemistry and confirm biphenyl conformation using SHELX software for refinement .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.8–7.6 ppm, splitting patterns for ortho-fluorine coupling), ethylamine protons (δ 1.3–1.5 ppm for CH₃, δ 2.8–3.1 ppm for NH₂) .
    • ¹⁹F NMR : Single peak near δ -110 ppm (for 2'-F substitution) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 216.102 (C₁₄H₁₄FN) .

Q. How do physicochemical properties (e.g., logP, solubility) impact experimental design?

  • logP : ~3.7 (predicted), indicating moderate hydrophobicity. Use polar aprotic solvents (DMF, DMSO) for reactions and DMSO/PBS for biological assays .
  • Melting point : Not reported; differential scanning calorimetry (DSC) is recommended for determination.
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation .

Advanced Research Questions

Q. How does the 2'-fluoro substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?

The fluorine atom at the 2'-position acts as a meta-directing group due to its strong electronegativity. In EAS (e.g., nitration), reactivity is suppressed at the ortho/para positions relative to fluorine, favoring substitution at the 4'-position of the adjacent phenyl ring. Computational studies (DFT) can predict charge distribution and validate experimental outcomes .

Q. What strategies resolve contradictions in biological activity data between fluorinated and non-fluorinated analogs?

  • Case study : Compared to the 4'-chloro analog (), the 2'-fluoro derivative shows reduced CYP450 inhibition due to fluorine’s smaller atomic radius and stronger C–F bond stability.
  • Methodology :
    • Perform kinase inhibition assays (e.g., IC₅₀ profiling against EGFR or VEGFR2) .
    • Use molecular docking (AutoDock Vina) to compare binding poses with receptor active sites, focusing on fluorine’s electrostatic interactions .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME estimate hepatic clearance (CYP3A4/2D6 susceptibility) and hERG channel binding (cardiotoxicity risk).
  • Metabolite identification : Simulate Phase I oxidation (e.g., cytochrome-mediated N-dealkylation) using MetaSite software .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization issues : Fluorine’s electronegativity disrupts lattice packing.
  • Solutions :
    • Co-crystallize with thiourea derivatives (e.g., ) to stabilize π-π stacking.
    • Use slow vapor diffusion (ether into DCM solution) to grow single crystals .

Q. Data Contradiction Analysis

Q. Discrepancies in reported logP values: How to validate experimentally?

  • Experimental logP : Perform reverse-phase HPLC (C18 column, methanol/water gradient) and compare retention times with standards (e.g., biphenyl, fluorobenzene).
  • Theoretical validation : Cross-check with ChemAxon or ACD/Labs software .

Conflicting biological activity in SAR studies: Fluorine vs. methoxy substituents

  • Observation : The 2'-fluoro analog () shows lower cytotoxicity than the 4'-methoxy derivative ().
  • Resolution :
    • Conduct surface plasmon resonance (SPR) to measure binding kinetics (KA, KD).
    • Analyze fluorine’s electron-withdrawing effects on amine basicity (pKa shifts) via potentiometric titration .

Q. Methodological Recommendations

Best practices for scaling up synthesis without compromising yield

  • Optimize catalyst recycling : Use Pd/C or polymer-supported Pd catalysts for Suzuki coupling.
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. How to design a robust SAR study for derivatives?

  • Diverse substitution : Synthesize analogs with varying halogen (Cl, Br), alkyl (Me, Et), and electron-donating groups (OMe) at the 4-position.
  • High-throughput screening : Use 96-well plates for parallel cytotoxicity (MTT assay) and solubility (nephelometry) profiling .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXXFEZHBMOHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.